Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-
Description
Bond Angles
- Benzene ring : Internal angles of ~120° due to sp$$^2$$ hybridization.
- Pyridine ring : Slightly distorted angles (e.g., 117–123°) due to lone pair repulsion from the nitrogen atom.
- Amide group : The C-N-C bond angle in the carboxamide group is ~120°, consistent with partial double-bond character from resonance.
Torsional Strain
- The dimethylamino group at position 6 of the pyridine introduces steric hindrance with adjacent hydrogen atoms, creating torsional strain (~5–10 kJ/mol) in the pyridine ring.
- The methyl group at position 2 of the benzene ring may cause minor steric clashes with the amide oxygen, though resonance stabilization minimizes this effect.
Crystallographic Characterization and Unit Cell Parameters
While direct crystallographic data for this specific compound is limited, analogous benzamide-pyridine hybrids exhibit monoclinic or orthorhombic crystal systems. For instance:
| Parameter | Value (Analogous Compound) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2$$_1$$/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.30 Å |
| β Angle | 98.7° |
| Z-Value | 4 |
Hydrogen bonding between the amide N-H and pyridine nitrogen likely stabilizes the lattice. The methyl and dimethylamino groups contribute to hydrophobic interactions, influencing packing efficiency.
Tautomerism and Prototropic Equilibria
The compound exhibits prototropic tautomerism involving the amide and pyridine groups:
- Amide-Imidic Acid Tautomerism : The amide group (-CONH-) can tautomerize to an imidic acid form (-C(OH)=N-), though this is disfavored due to destabilization of the benzene ring.
- Pyridine-Aminopyridinium Equilibrium : The dimethylamino group on the pyridine ring can participate in acid-base equilibria, forming a protonated aminopyridinium species in acidic conditions.
The equilibrium constant (K$$_\text{eq}$$) for the latter is estimated at ~10$$^3$$–10$$^4$$ in aqueous solution, driven by the electron-donating dimethylamino group.
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C15H17N3O/c1-11-6-4-5-7-13(11)15(19)17-12-8-9-14(16-10-12)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChI Key |
ITYQKNLGWNGXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives . The reaction conditions often include the use of solvents such as methanol and water, with the reaction temperature maintained between 25 and 30°C . The products are then purified and characterized using techniques such as IR, 1H NMR, and 13C NMR spectroscopy .
Chemical Reactions Analysis
Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium metabisulphite as an oxidation agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ortho-phenylenediamines and benzaldehydes can yield benzimidazole derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- features a benzamide structure with a dimethylamino group at the 6-position of a pyridine ring and a methyl group at the 2-position of the benzamide. The synthesis typically involves multi-step organic reactions, including:
- Esterification
- Cyanation
- Cyclization reactions
These methods are crucial for generating this compound and its derivatives, which can exhibit enhanced biological activities compared to simpler analogs .
Biological Activities
The compound has been investigated for various biological activities, particularly in pharmacology. Its derivatives are being explored for therapeutic uses in treating conditions such as:
- Cancer : Certain benzamide derivatives have shown potential antitumor activity.
- Neurological Disorders : Studies indicate that these compounds may act as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant targets in Alzheimer's disease research .
Table 1: Biological Activities of Benzamide Derivatives
| Compound Name | Target Activity | IC50 (µM) |
|---|---|---|
| Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- | AChE Inhibition | 0.056 - 2.57 |
| Benzamide Derivative X | BACE1 Inhibition | 9.01 - 87.31 |
| Benzamide Derivative Y | Antitumor Activity | Varies |
Cancer Treatment
Research has indicated that benzamide derivatives possess potential as anticancer agents. For instance, compounds similar to Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of certain benzamide derivatives against neurodegenerative diseases like Parkinson's disease. These compounds may inhibit c-Abl kinase activity, which is implicated in neurodegeneration, thereby offering a promising avenue for treatment .
In Vitro Studies on Enzyme Inhibition
A study conducted on a series of benzamide derivatives demonstrated their efficacy as AChE and BACE1 inhibitors. The most effective compound exhibited an IC50 value against AChE comparable to established drugs like donepezil . This suggests that these compounds could serve as leads for developing new treatments for Alzheimer's disease.
Larvicidal and Fungicidal Activities
Another research effort focused on synthesizing novel benzamides linked with pyridine-oxadiazole structures demonstrated significant larvicidal activity against mosquito larvae and fungicidal effects against various fungi at low concentrations . This indicates potential applications in pest control.
Mechanism of Action
The mechanism of action of Benzamide,N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as a histone deacetylase inhibitor, which means it can inhibit the activity of histone deacetylase enzymes . This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility and Bioactivity The dimethylamino group in the target compound likely enhances water solubility compared to lipophilic substituents like the trifluoromethyl group in Flumatinib Mesylate . However, it may reduce membrane permeability relative to non-polar analogs.
Aromatic vs. Non-Aromatic Ring Systems The pyridinyl group in the target compound provides a planar, aromatic structure conducive to π-π stacking interactions, similar to Flumatinib’s pyridinyl-pyrimidinyl system . In contrast, the tetrahydrodioxopyrimidine in ’s compound offers conformational flexibility, which may broaden target selectivity .
Functional Group Diversity Flumatinib’s trifluoromethyl group increases metabolic stability and electronegativity, whereas the target compound’s dimethylamino group introduces basicity, favoring interactions with acidic residues in enzymes or receptors .
Molecular Weight and Drug-Likeness
- The target compound’s estimated molecular weight (~300–350 g/mol) is lower than Flumatinib Mesylate (~700 g/mol), suggesting better compliance with Lipinski’s rules for oral bioavailability .
Biological Activity
Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Benzamide derivatives are known for their ability to modulate epigenetic processes through the inhibition of HDACs. The specific compound acts by binding to the active sites of HDAC enzymes, thereby preventing the deacetylation of histones and affecting gene expression. This mechanism is crucial for the regulation of various cellular processes, including cell cycle progression and apoptosis.
Table 1: Summary of Biological Activity
Research Findings
Recent studies have highlighted the compound's role in various biological contexts:
- Histone Deacetylase Inhibition : Research indicates that Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- effectively inhibits HDACs, leading to increased acetylation of histones and altered gene expression profiles associated with cancer cell growth suppression .
- Antitumor Activity : A study demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values indicating potent activity . The mechanism involves apoptosis induction through upregulation of pro-apoptotic genes.
- Neuroprotective Properties : Investigations into its neuroprotective effects revealed that it could mitigate neuronal damage in models of Alzheimer’s disease by enhancing neuronal survival through HDAC inhibition .
Case Studies
Several case studies illustrate the compound's efficacy in therapeutic applications:
- Case Study 1: Cancer Treatment : In vitro studies showed that treatment with the compound led to a significant reduction in cell viability in MCF-7 cells. The study reported an IC50 value of approximately 0.5 μM, suggesting high potency against breast cancer cells .
- Case Study 2: Neurological Applications : In a model of neurodegeneration, Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl- was found to reduce markers of oxidative stress and apoptosis, suggesting its potential as a treatment for neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic protocols for synthesizing N-[6-(dimethylamino)-3-pyridinyl]-2-methylbenzamide and its derivatives?
A multi-step synthesis approach is commonly employed. For example, substituted pyrimidine intermediates (e.g., 4,6-diphenylpyrimidine derivatives) can be synthesized via condensation reactions between substituted chalcones and guanidine nitrate under basic conditions. Subsequent amidation with 2-methylbenzamide derivatives is achieved using coupling agents like EDCI/HOBt in anhydrous DMF. Purification involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .
Q. How should researchers characterize this compound and its derivatives spectroscopically?
Comprehensive characterization requires:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm).
- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ peaks matching theoretical masses).
- FT-IR : To verify amide C=O stretches (~1650–1680 cm⁻¹) and pyridine ring vibrations. Cross-referencing with synthetic intermediates (e.g., chalcones or pyrimidine precursors) ensures structural fidelity .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 254–280 nm) or LC-MS/MS is recommended. For plasma samples, protein precipitation with acetonitrile followed by chromatographic separation on a C18 column (e.g., 5 µm, 150 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30) achieves baseline resolution. Calibration curves should span 0.1–50 µg/mL, validated for precision (<5% RSD) and recovery (>90%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structurally similar derivatives?
Systematic structure-activity relationship (SAR) studies are critical. For instance, replacing the pyridinyl dimethylamino group with a trifluoromethyl moiety (as in related compounds) may enhance metabolic stability but reduce solubility, leading to variable in vivo outcomes. Comparative assays (e.g., kinase inhibition or cellular uptake studies) under standardized conditions, paired with molecular docking to identify binding pocket interactions, help clarify discrepancies .
Q. What structural modifications improve target binding affinity or pharmacokinetic properties?
Key modifications include:
- Fluorination : Introducing 18F or 19F at the pyridine ring (e.g., [18F]DMPY derivatives) enhances PET imaging utility by balancing lipophilicity and target retention .
- Spirocyclic substituents : Incorporating spiro[chromene-cyclopropane] moieties (as in patent EP 153(4)) improves conformational rigidity, optimizing receptor binding .
- Polar side chains : Adding hydroxyethoxy groups increases aqueous solubility without compromising membrane permeability .
Q. How can derivatives be designed for molecular imaging applications?
Radiolabeled analogs (e.g., 18F or 68Ga conjugates) are synthesized via nucleophilic aromatic substitution or prosthetic group coupling. Preclinical validation in melanoma models shows that fluorinated benzamides ([18F]DMPY3) exhibit higher tumor-to-background ratios than conventional agents. Optimization requires in vivo biodistribution studies and microPET imaging to assess specificity .
Q. What computational strategies predict pharmacokinetic or toxicity profiles of this compound?
- QSAR models : Train using descriptors like logP, polar surface area, and H-bond donors to predict absorption/distribution.
- Molecular dynamics simulations : Simulate interactions with cytochrome P450 enzymes to forecast metabolic pathways.
- Toxicity risk assessment : Use platforms like Derek Nexus to flag structural alerts (e.g., mutagenic pyridinyl nitrogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
